NMDA receptor antagonist 7

Chiral pharmacology NMDA receptor GluN2B subunit

Non-selective NMDA antagonists (e.g., MK-801, ketamine) block all subtypes, confounding synaptic plasticity and behavioral studies. This (S)-enantiomer provides precise GluN2B targeting to dissect excitotoxicity pathways. - **Higher affinity**: Ki = 93 nM for GluN2B vs 265 nM for (R)-10a (NMDA antagonist 8), enabling lower compound concentrations. - **Predicted cleaner off-target profile**: In silico hERG non-inhibitor (contrast: NP10679 hERG IC50 = 620 nM). - **Enantiomer pair available**: Use (R)-10a for stereochemical control experiments. - **Benchmark for medicinal chemistry**: Indazole scaffold reference for ifenprodil-class analog comparisons.

Molecular Formula C22H27N3O
Molecular Weight 349.5 g/mol
Cat. No. B12375533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNMDA receptor antagonist 7
Molecular FormulaC22H27N3O
Molecular Weight349.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)CCC(C3=CC4=C(C=C3)NN=C4)O
InChIInChI=1S/C22H27N3O/c26-22(19-6-7-21-20(15-19)16-23-24-21)10-13-25-11-8-18(9-12-25)14-17-4-2-1-3-5-17/h1-7,15-16,18,22,26H,8-14H2,(H,23,24)/t22-/m0/s1
InChIKeyDLLHDEONAMMACT-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NMDA Receptor Antagonist 7 (S-10a) Overview


NMDA receptor antagonist 7 (also designated as compound (S)-10a) is a stereoselective small-molecule antagonist that targets the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor . The compound exists as the (S)-enantiomer of a 3-(4-benzylpiperidin-1-yl)-1-(1H-indazol-5-yl)propan-1-ol scaffold and is commercially available as a research-use-only tool compound with specified purity for in vitro and in vivo experimental applications [1]. Its principal differentiation from non-selective NMDA antagonists lies in its subunit-restricted pharmacology, which enables more targeted interrogation of GluN2B-mediated excitotoxicity pathways relevant to neurodegenerative disease research without the confounding effects of broad NMDA receptor blockade .

Subunit-selective GluN2B NMDA receptor pharmacology
Stereochemically defined (S)-enantiomer
Research tool for excitotoxicity pathway interrogation

NMDA Receptor Antagonist 7 Substitution Risks


Substituting NMDA receptor antagonist 7 with another GluN2B-targeted compound or a non-selective NMDA antagonist introduces scientifically consequential variables that compromise experimental reproducibility. The compound's specific stereochemistry—the (S)-configuration at the chiral center—determines its binding affinity to the GluN2B subunit . Its enantiomeric counterpart, (R)-10a (commercially available as NMDA receptor antagonist 8), exhibits a Ki of 265 nM, representing a nearly 3-fold reduction in binding affinity relative to (S)-10a . Furthermore, non-selective NMDA antagonists that block GluN2A- or GluN2C/D-containing receptors indiscriminately produce distinct pharmacological profiles, including off-target effects on synaptic plasticity and adverse behavioral outcomes that are not observed with subunit-selective tools . These differences render generic substitution invalid for studies requiring precise control over GluN2B-mediated signaling pathways.

Enantiomer Binding Affinity Context
The (R)-enantiomer (NMDA receptor antagonist 8) exhibits substantially lower GluN2B binding affinity, which may require higher concentrations and alter occupancy interpretation.
Non-Selective NMDA Antagonism
Broad-spectrum antagonists block GluN2A/C/D-containing receptors, introducing off-target synaptic effects that confound GluN2B-specific pathway analysis.
Stereochemical Purity Variability
Inconsistent enantiomeric excess across lots or suppliers may shift dose-response relationships and target engagement interpretation.

NMDA Receptor Antagonist 7 Comparative Evidence


Enantiomer-Dependent GluN2B Binding Affinity

NMDA receptor antagonist 7, the (S)-enantiomer of compound 10a, demonstrates quantitatively superior GluN2B binding affinity compared to its (R)-enantiomer counterpart (commercially available as NMDA receptor antagonist 8). This stereochemical differentiation is a critical procurement consideration for experiments requiring defined pharmacological control . The measured Ki values derive from radioligand competition binding assays under standardized in vitro conditions .

Enantiomer Binding Affinity
Head-to-head
93 nM vs 265 nM (Ki)
2.8-fold higher affinity for (S)-10a
Supports enantiomer-dependent target engagement context
Radioligand competition binding; GluN2B subunit preparation
Chiral pharmacology NMDA receptor GluN2B subunit enantiomer differentiation

GluN2B Functional Antagonism by Enantiomers

In functional assays measuring inhibition of GluN2B-containing NMDA receptor activity, NMDA receptor antagonist 7 ((S)-10a) demonstrates an IC50 of 72 nM . Its enantiomeric counterpart, NMDA receptor antagonist 8 ((R)-10a), yields an IC50 of 62 nM under comparable assay conditions . The small absolute difference in functional potency (10 nM) contrasts with the larger difference in binding affinity, a profile that may inform selection based on the specific experimental endpoint being prioritized (binding versus functional inhibition).

Functional Inhibition (IC50)
Head-to-head
72 nM
Supports functional potency evaluation context
(R)-enantiomer IC50 = 62 nM; binding vs functional trend differs
IC50 functional antagonism GluN2B NMDA receptor pharmacology

Predicted hERG Channel Safety

In silico toxicity prediction using ProTox-II software estimates an LD50 of 300 mg/kg for compound 10a (the racemic or unspecified stereochemical form of the scaffold) [1]. Additionally, Pred-hERG software classification suggests a non-inhibitory profile for compound 10a at the human ether-à-go-go-related gene (hERG) potassium channel [2]. These predictions stand in contrast to several historical GluN2B-targeted clinical candidates, such as NP10679, which exhibit measurable hERG channel inhibition (IC50 of 620 nM at pH 7.6) [3]. While experimental hERG patch-clamp validation for (S)-10a specifically is not publicly reported, the in silico data provide a preliminary basis for prioritizing this compound over analogs with documented hERG liability.

Predicted hERG Profile
Class-level inference
Predicted non-inhibitor (Pred-hERG); LD50 300 mg/kg
Supports off-target cardiotoxicity screening context
Experimental validation for (S)-10a not reported; comparator NP10679 hERG IC50 620 nM
hERG cardiotoxicity prediction in silico ADMET GluN2B antagonist

Indazole Scaffold and SAR Validation

NMDA receptor antagonist 7 is derived from a systematically characterized chemical series in which the indazole moiety serves as a phenol bioisostere for GluN2B-selective NMDA receptor antagonism [1]. This scaffold was rationally designed to circumvent metabolic liabilities associated with phenolic GluN2B antagonists such as ifenprodil and Ro 25-6981. In two-electrode voltage-clamp experiments with Xenopus oocytes expressing GluN1a/GluN2B receptors, both (S)-10a and (R)-10a exhibited higher inhibitory activity than the reference compound ifenprodil [2]. The published structure-activity relationship (SAR) data provide a verifiable literature foundation for the compound's pharmacological profile, distinguishing it from proprietary or poorly characterized tool compounds.

SAR & Ifenprodil Comparison
Cross-study comparable
Higher inhibitory activity than ifenprodil
Supports literature-supported SAR and batch consistency review
Voltage-clamp; Xenopus oocytes GluN1a/GluN2B; indazole scaffold
indazole bioisostere GluN2B SAR phenol replacement NMDA antagonist scaffold

NMDA Receptor Antagonist 7 Research Applications


Stereochemistry-Dependent Target Engagement

Investigators designing experiments where stereochemical purity directly impacts target engagement should select NMDA receptor antagonist 7 ((S)-10a) based on its 2.8-fold higher binding affinity (Ki = 93 nM) relative to the (R)-enantiomer (Ki = 265 nM). This 2.8-fold difference enables lower compound concentrations to achieve equivalent receptor occupancy, reducing the likelihood of solvent-related artifacts or off-target effects at higher concentrations . The quantitative difference is especially relevant for radioligand displacement studies, competitive binding experiments, and any assay where the measured endpoint is a direct function of fractional receptor occupancy.

hERG-Sparing Functional Studies

Researchers conducting functional assays where cardiotoxicity or off-target ion channel modulation would confound interpretation should prioritize NMDA receptor antagonist 7 over GluN2B antagonists with documented hERG liability. In silico predictions classify compound 10a as a hERG non-inhibitor, contrasting with compounds such as NP10679 which measurably inhibits hERG channels (IC50 = 620 nM) and the histamine H1 receptor (IC50 = 73 nM) . This predicted cleaner profile is valuable for studies of synaptic function, long-term potentiation, or neurotoxicity where secondary pharmacology could introduce confounding variables. Note that experimental hERG validation for (S)-10a specifically is not yet reported and should be independently verified for critical applications [1].

GluN2B-Selective Neurodegeneration Models

Investigators modeling excitotoxicity-mediated neurodegeneration—including Alzheimer's disease, Parkinson's disease, and ischemic stroke paradigms—should utilize NMDA receptor antagonist 7 as a subunit-selective tool to dissect GluN2B-specific contributions to pathology . The compound's selectivity for GluN2B-containing NMDA receptors avoids the broad synaptic suppression caused by non-selective NMDA antagonists such as MK-801 or ketamine, which block all NMDA receptor subtypes and produce significant behavioral and cognitive side effects that obscure disease-relevant phenotypes [1]. The availability of the less potent (R)-enantiomer (NMDA receptor antagonist 8) also enables enantiomer-controlled experimental designs where stereochemical specificity of observed effects can be directly validated [2].

SAR Studies and Lead Optimization

Medicinal chemistry programs investigating next-generation GluN2B-selective antagonists should employ NMDA receptor antagonist 7 as a benchmark comparator for evaluating novel chemical matter. The compound's well-characterized indazole scaffold—developed as a phenol bioisostere replacement for ifenprodil-class antagonists—provides a structurally defined reference point with published SAR data . Both (S)-10a and (R)-10a demonstrate superior inhibitory activity relative to ifenprodil in oocyte voltage-clamp experiments, establishing a performance baseline against which new analogs can be benchmarked [1]. The commercial availability of both enantiomers from multiple suppliers (TargetMol, MedChemExpress, InvivoChem) ensures reliable sourcing for iterative screening campaigns requiring consistent reference compound performance [2].

Application
Selection Property
Validation Focus
Enantiomer-specific target engagement studies
Stereochemically pure (S)-enantiomer
Binding affinity reproducibility and receptor occupancy
Off-target ion channel profiling
Predicted hERG non-inhibitory profile (in silico)
Experimental hERG patch-clamp validation
Excitotoxicity-mediated neurodegeneration model studies
Subunit-selective GluN2B antagonism
Model-specific endpoint response and synaptic integrity
Medicinal chemistry SAR benchmarking
Indazole scaffold with published structure-affinity data
Comparative inhibitory activity in voltage-clamp assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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